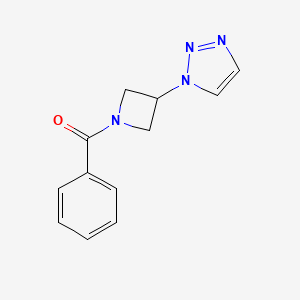

1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Benzoylazetidin-3-yl)-1H-1,2,3-triazole, otherwise known as 1-benzoyl-3-azetidinone, is an organic compound belonging to the class of heterocyclic compounds. It is a five-membered ring with an oxygen atom at the center, and two nitrogen atoms at the edges. The compound has a molecular formula of C10H8N3O and a molecular weight of 183.18 g/mol. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals, and has been extensively studied for its potential applications in the fields of medicine, agriculture, and biochemistry.

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, affecting their function and leading to therapeutic effects .

Mode of Action

The exact mode of action of 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation and affecting its activity .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may influence several biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound may exert a range of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules or ions in the environment .

Advantages and Limitations for Lab Experiments

The main advantage of using 1-benzoyl-3-azetidinone in laboratory experiments is its ability to form complexes with various enzymes. This allows researchers to study the effects of the compound on different enzymes and their biochemical and physiological effects. However, the compound is not very stable and tends to decompose rapidly when exposed to light or air. Additionally, the compound has a low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

1-benzoyl-3-azetidinone has a wide range of potential applications in the fields of medicine, agriculture, and biochemistry. Future research could focus on developing more efficient and cost-effective synthesis methods for the compound, as well as investigating its potential applications in drug development and agrochemical synthesis. Additionally, further research could be conducted on the biochemical and physiological effects of the compound, as well as its potential toxicity and side effects. Finally, research could be conducted on the potential use of 1-benzoyl-3-azetidinone as a diagnostic tool, as it has been shown to form complexes with various enzymes.

Synthesis Methods

1-benzoyl-3-azetidinone is usually prepared via the reaction of 1-benzoyl-3-azetidinol and a suitable acid such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at room temperature in an inert atmosphere, such as nitrogen or argon. The reaction is usually complete within a few hours, and yields a white solid product.

Scientific Research Applications

1-benzoyl-3-azetidinone has been extensively studied for its potential applications in the fields of medicine, agriculture, and biochemistry. It has been used as a building block in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-cancer agents. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, 1-benzoyl-3-azetidinone has been studied for its potential applications in the fields of biochemistry and enzymology, as it can be used to form complexes with various enzymes.

properties

IUPAC Name |

phenyl-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c17-12(10-4-2-1-3-5-10)15-8-11(9-15)16-7-6-13-14-16/h1-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLSTQOIEDYBAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea](/img/structure/B6425222.png)

![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea](/img/structure/B6425229.png)

![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B6425237.png)

![3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea](/img/structure/B6425242.png)

![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B6425248.png)

![N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B6425260.png)

![N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6425264.png)

![2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B6425272.png)

![tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate](/img/structure/B6425279.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6425286.png)

![3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole](/img/structure/B6425295.png)

![tert-butyl 4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-3-methylpiperazine-1-carboxylate](/img/structure/B6425306.png)

![3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B6425325.png)

![2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine](/img/structure/B6425328.png)